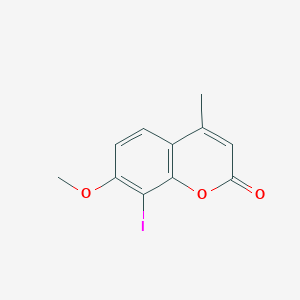
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammatory and infectious processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of certain viral and fungal proteins.
Biochemical and Physiological Effects:
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, as well as to inhibit the growth of a variety of bacterial, viral, and fungal pathogens. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a protective effect on the liver, reducing the damage caused by certain toxins and drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one for lab experiments is its versatility. It has been shown to have a variety of biological activities, making it a useful tool for studying a wide range of diseases and processes. In addition, it is relatively easy to synthesize and has a long shelf life, making it a practical choice for many labs.
One of the limitations of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is its potential toxicity. While it has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. In addition, its mechanism of action is not fully understood, which could limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of interest is its potential as a treatment for infectious diseases, particularly those caused by antibiotic-resistant pathogens. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to identify any other potential applications for this compound.
Synthesis Methods
The synthesis of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one involves the condensation of 7-methoxy-4-methylcoumarin with iodine in the presence of a base. The reaction yields 8-iodo-7-methoxy-4-methylcoumarin, which is then oxidized with potassium permanganate to produce 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
Scientific Research Applications
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for a variety of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-6-5-9(13)15-11-7(6)3-4-8(14-2)10(11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFLVSEEMXJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)

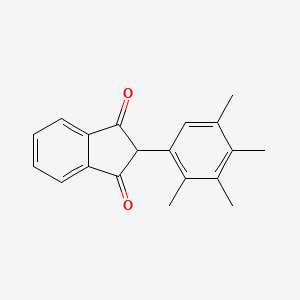


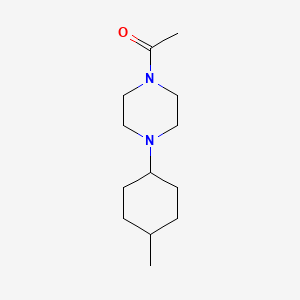
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
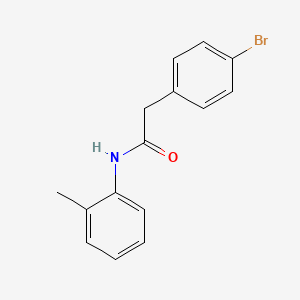
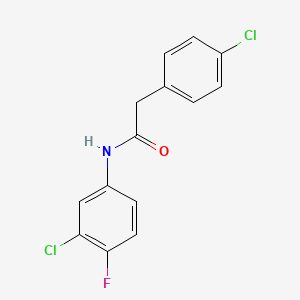

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)